

## A Comparative Guide to BRD4 Degraders: dBET1 vs. BRD4 degrader-2

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Compound of Interest		
Compound Name:	BRD4 degrader-2	
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In the field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. Among the most prominent targets is the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers. This guide provides an objective comparison of two CRBN-based BRD4 degraders: the well-characterized pan-BET degrader dBET1 and the more recently described **BRD4 degrader-2**.

This comparison focuses on their selectivity profiles, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

## Mechanism of Action: Recruiting the Cereblon E3 Ligase

Both dBET1 and **BRD4 degrader-2** are heterobifunctional molecules that operate via the PROTAC mechanism. They function by inducing proximity between their target protein, a member of the Bromodomain and Extra-Terminal (BET) family, and the Cereblon (CRBN) E3 ubiquitin ligase. This induced ternary complex formation (Target-PROTAC-E3 Ligase) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

While both molecules utilize the same E3 ligase, their distinct chemical structures, including the warhead that binds the target and the linker connecting the two ends, can lead to different

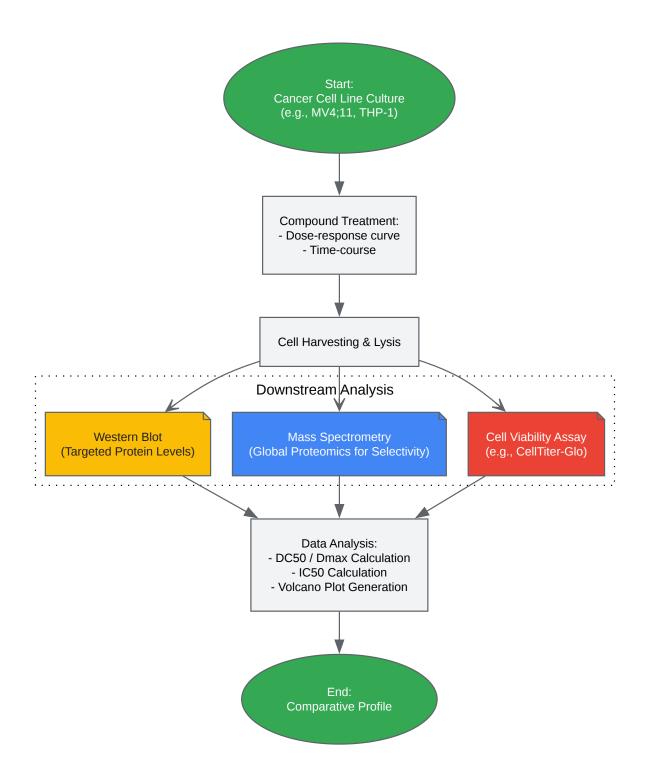




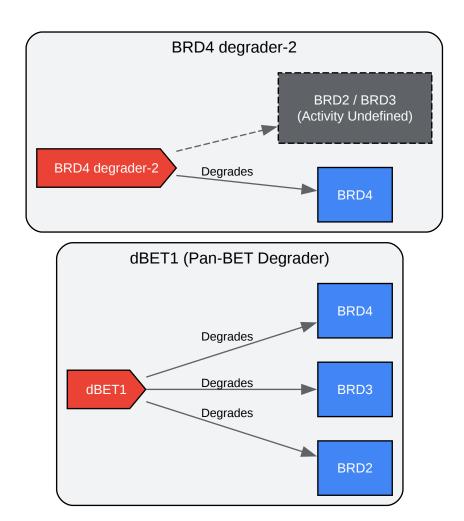
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degradation efficiencies and selectivity profiles across the highly homologous BET family members (BRD2, BRD3, and BRD4).









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